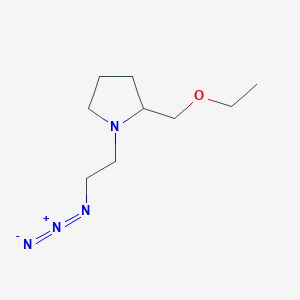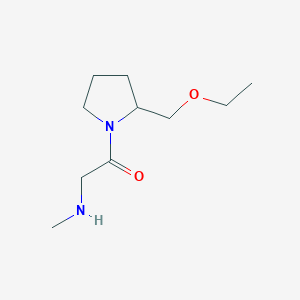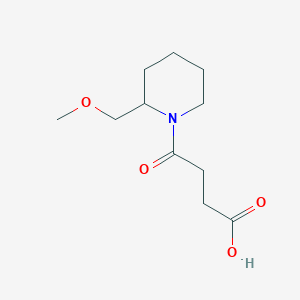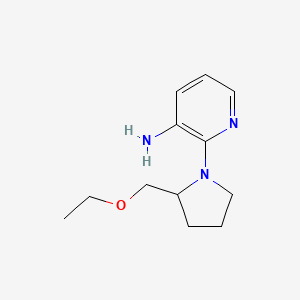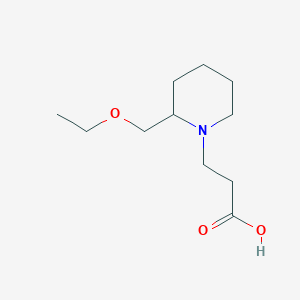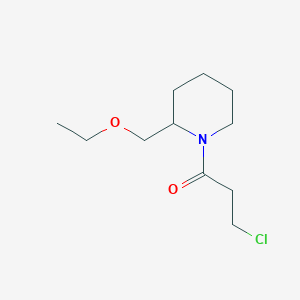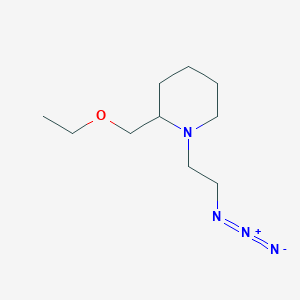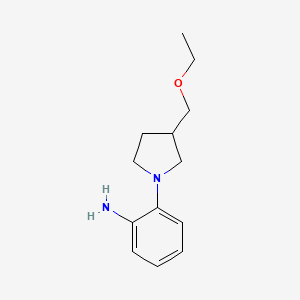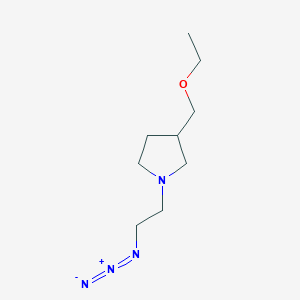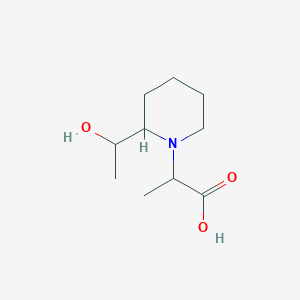
2-Chloro-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one
Vue d'ensemble
Description
2-Chloro-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard for accurate results .
Synthesis Analysis
The synthesis of compounds similar to 2-Chloro-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one often involves the use of piperidine, a vital fundament in the production of drugs . For instance, a practical and efficient process has been developed for the preparation of the key intermediate of apixaban, a highly potent, selective, and efficacious inhibitor of blood coagulation factor Xa . This process starts from inexpensive 4-chloronitrobenzene and piperidine, and involves an eight-step procedure for the intermediate .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis and Antiarrhythmic Effects : A study discussed the synthesis and testing of derivatives for electrocardiographic, antiarrhythmic, and antihypertensive activities, along with alpha-adrenoceptors binding affinities. Several compounds showed strong antiarrhythmic and antihypertensive activities, indicating their potential in therapeutic applications due to their alpha-adrenolytic properties (Malawska et al., 2002).
Pharmacological Profiles of Benzamide Derivatives : Another study focused on the design and synthesis of benzamide derivatives as serotonin 4 receptor agonists. These compounds were evaluated for their ability to contract the isolated guinea-pig ascending colon, indicating their role in gastrointestinal motility (Sonda et al., 2003).
Crystal Structure Studies : The crystallographic data analysis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol provides insights into the compound's molecular structure, showcasing the potential for further research in medicinal chemistry (Benakaprasad et al., 2007).
Biological Activity and Applications
Antimicrobial Activity : Research on new pyridine derivatives showed variable and modest activity against investigated strains of bacteria and fungi, contributing to the understanding of antimicrobial properties in related chemical compounds (Patel et al., 2011).
Antidepressant Potential : A study synthesized 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives, evaluated for dual activity at 5-HT1A serotonin receptors and serotonin transporter. Some compounds showed high nanomolar affinity for both activities, indicating a new class of antidepressant drugs with a dual mechanism of action (Martínez et al., 2001).
Propriétés
IUPAC Name |
2-chloro-1-[4-(2-methoxyethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-9(12)11(14)13-6-3-10(4-7-13)5-8-15-2/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYUMYJTJFELEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)CCOC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



